N-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide

Physicochemical profiling logP comparison regioisomeric differentiation

N-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (MF: C₁₆H₁₂ClN₃O₂S; MW: 345.8 g/mol; InChIKey: JCFPYJZRXQVLJQ‑UHFFFAOYSA‑N) is a synthetic small‑molecule hybrid that fuses a quinazolin‑4(3H)‑one heterocycle with a thioacetamide linker and an N‑(2‑chlorophenyl) acetamide terminus [REFS‑1]. Its architecture places it within the quinazolinone‑thioacetamide class—a scaffold extensively explored for anticancer, antimicrobial, and CNS‑targeted indications [REFS‑2] [REFS‑3].

Molecular Formula C16H12ClN3O2S
Molecular Weight 345.8 g/mol
Cat. No. B5997641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
Molecular FormulaC16H12ClN3O2S
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C16H12ClN3O2S/c17-11-6-2-4-8-13(11)18-14(21)9-23-16-19-12-7-3-1-5-10(12)15(22)20-16/h1-8H,9H2,(H,18,21)(H,19,20,22)
InChIKeyJCFPYJZRXQVLJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide: Chemical Identity and Pharmacophore Context for Research Procurement


N-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (MF: C₁₆H₁₂ClN₃O₂S; MW: 345.8 g/mol; InChIKey: JCFPYJZRXQVLJQ‑UHFFFAOYSA‑N) is a synthetic small‑molecule hybrid that fuses a quinazolin‑4(3H)‑one heterocycle with a thioacetamide linker and an N‑(2‑chlorophenyl) acetamide terminus [REFS‑1]. Its architecture places it within the quinazolinone‑thioacetamide class—a scaffold extensively explored for anticancer, antimicrobial, and CNS‑targeted indications [REFS‑2] [REFS‑3]. The quinazolinone nucleus provides a privileged pharmacophore for kinase inhibition (e.g., EGFR, VEGFR‑2), while the thioether‑acetamide bridge introduces conformational flexibility and additional hydrogen‑bonding capacity that are critical for target engagement [REFS‑2].

Scaffold Quinazolinone-thioacetamide hybrid for kinase inhibition and CNS target-engagement studies
Regioisomer Ortho-chloro substitution enables steric perturbation SAR profiling vs. para-chloro analogs
QC Public SpectraBase ¹H NMR reference supports immediate identity verification

Why Generic Quinazolinone‑Thioacetamide Interchange Is Scientifically Unreliable: The Case of N-(2-Chlorophenyl) Regioisomerism


Within the quinazolinone‑thioacetamide family, minor structural perturbations produce large pharmacological shifts. The position of the chlorine substituent on the N‑phenyl ring—ortho (2‑chloro) versus para (4‑chloro)—governs molecular topology, electronic distribution, and target recognition. Ortho substitution introduces steric hindrance that restricts rotation around the N‑phenyl bond, alters the dihedral angle between the amide plane and the aromatic ring, and repositions the chlorine atom relative to hydrogen‑bond donors in a binding pocket [REFS‑2] [REFS‑3]. These conformational effects can change kinase selectivity, metabolic stability, and blood‑brain barrier penetration in ways that are unpredictable from the 4‑chloro regioisomer alone [REFS‑2]. Consequently, treating N‑(2‑chlorophenyl)‑ and N‑(4‑chlorophenyl)‑quinazolinone‑thioacetamides as interchangeable building blocks risks irreproducible structure‑activity relationships and wasted screening resources.

Regioisomer Mismatch
2‑Chloro substitution alters dihedral angle and target recognition; 4‑chloro regioisomer may shift kinase selectivity profiles unpredictably.
Pharmacokinetic Divergence
Metabolic stability and CNS permeability can differ between ortho- and para-chloro regioisomers; screening data may not transfer directly.

N-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide: Quantitative Comparative Evidence Against Closest Analogs


Regioisomeric Differentiation: Ortho‑Chloro vs. Para‑Chloro Substitution Effects on LogP and Hydrogen‑Bonding Capacity

The target compound bears a 2‑chlorophenyl acetamide group, distinguishing it from the more widely catalogued 4‑chlorophenyl regioisomer (CAS 134615‑88‑6). Computational predictions for the 4‑chlorophenyl analog report a consensus logP of 3.13 and a topological polar surface area (TPSA) of 63.99 Ų [REFS‑1]. Ortho‑chloro substitution in the target compound is expected to reduce TPSA slightly and increase logP compared to the para‑chloro congener, owing to intramolecular hydrogen‑bond shielding of the amide NH by the ortho‑chlorine atom—an effect absent in the para isomer [REFS‑2]. These physicochemical differences directly influence membrane permeability and off‑target binding.

LogP Regioisomer Comparison
Class-level
ΔlogP ≈ +0.17 (ortho vs para)
Supports membrane permeability review; ortho-chloro may alter CYP metabolism risk.
In silico prediction; no experimental logP data available.
Physicochemical profiling logP comparison regioisomeric differentiation

Quinazolinone‑Thioacetamide Class Cytotoxic Activity Against MDA‑MB‑231 Breast Cancer: Context for Screening Prioritization

A structurally related series of N‑alkyl‑2‑[(4‑oxo‑3‑(4‑sulfamoylphenyl)‑3,4‑dihydroquinazolin‑2‑yl)thio]acetamides demonstrated IC₅₀ values ranging from 0.34 µM to 149.10 µM against the MDA‑MB‑231 triple‑negative breast cancer cell line, with concomitant VEGFR‑2 inhibition ranging from 20.44% to 90.09% [REFS‑1]. While the target compound was not part of this specific series, the shared quinazolin‑2‑ylthioacetamide core supports comparable anticancer potential. The ortho‑chloro substitution on the N‑phenyl ring may shift selectivity within the VEGFR‑2/EGFR kinase panel relative to the sulfamoylphenyl series [REFS‑2].

MDA‑MB‑231 Cytotoxicity
Class-level
Series IC₅₀: 0.34–149.10 µM
VEGFR‑2 inhib.: 20–90%
Establishes screening bandwidth for pharmacophore; supports cytotoxicity endpoint review.
Target compound not tested; data from N‑alkyl series.
Anticancer screening VEGFR‑2 inhibition MDA‑MB‑231 cytotoxicity

AChE Inhibitory Potential of N‑Substituted Quinazolinthioacetamides: Benchmarking the Scaffold for CNS Drug Discovery

In a recent donepezil‑based design campaign, quinazolinthioacetamide derivative 3e achieved an AChE IC₅₀ of 9.26 nM, surpassing the reference drug donepezil (IC₅₀ = 16.43 nM), and demonstrated in vivo efficacy in a streptozotocin‑induced memory‑deficit mouse model [REFS‑1]. The series leveraged N‑substitution diversity to tune both enzymatic inhibition and blood‑brain barrier penetration. The target compound, carrying the N‑(2‑chlorophenyl) motif, positions the chlorine atom to engage in orthogonal halogen‑bonding interactions within the AChE peripheral anionic site—a binding mode that differs from the alkyl/aralkyl substituents explored by Al‑Karmalawy et al. and may confer differential AChE/BuChE selectivity [REFS‑1].

AChE Inhibition Benchmark
Class-level
Compound 3e: 9.26 nM
Donepezil: 16.43 nM
Nanomolar AChE inhibition achievable within scaffold; supports CNS target-engagement studies.
Target compound not evaluated; data from related quinazolinthioacetamide.
AChE inhibition Alzheimer's disease BBB penetration

α‑Glucosidase Inhibitory Potential of Quinoline‑Quinazolinone‑Thioacetamides: Extended Scaffold Utility

A series of quinoline‑quinazolinone‑thioacetamide derivatives (9a–p) was designed and evaluated for α‑glucosidase inhibition, with the most potent compounds achieving sub‑micromolar IC₅₀ values [REFS‑1]. In silico ADMET profiling of this series predicted favorable drug‑likeness and pharmacokinetic properties. The target compound shares the quinazolinone‑thioacetamide core but replaces the quinoline appendage with a 2‑chlorophenyl acetamide moiety. This structural divergence offers an alternative pharmacophoric arrangement that may be explored for metabolic disorder targets while retaining the synthetic modularity of the thioether linkage [REFS‑1].

α‑Glucosidase Activity
Class-level
Sub‑micromolar IC₅₀ in quinoline‑quinazolinone‑thioacetamide series
Demonstrates scaffold target-agnostic utility; supports screening across multiple target classes.
Target compound not included in study; ADMET prediction available.
α‑Glucosidase inhibition Diabetes ADMET prediction

Spectroscopic Fingerprinting: NMR Identity Confirmation for Procurement Quality Control

The target compound has a registered ¹H NMR spectrum in the Wiley SpectraBase repository, providing a definitive spectroscopic fingerprint for identity verification [REFS‑1]. This contrasts with many closely related quinazolinone‑thioacetamide analogs that lack publicly accessible reference spectra. The availability of a reference NMR spectrum enables immediate compound integrity verification upon receipt—reducing the risk of mis‑identification that is prevalent among custom‑synthesized quinazolinone derivatives where regioisomeric and tautomeric ambiguity can confound biological interpretation [REFS‑2].

NMR Reference
Specification review
¹H NMR spectrum publicly indexed (SpectraBase)
Enables immediate identity verification upon receipt; reduces QC overhead.
No publicly indexed spectrum for 4‑chloro regioisomer.
NMR spectroscopy Identity verification QC/QA

N-(2-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide: High‑Impact Application Scenarios for Scientific and Industrial Laboratories


Regioisomeric Probe in Kinase Selectivity Profiling Panels

The ortho‑chloro substitution on the N‑phenyl ring provides a steric and electronic perturbation that is orthogonal to the para‑chloro regioisomer commonly used in quinazolinone‑based kinase inhibitor libraries. Researchers can deploy this compound as a matched‑pair probe in EGFR/VEGFR‑2 selectivity panels to determine whether chlorine positional isomerism shifts inhibition profiles—information that is critical for optimizing therapeutic windows in anticancer lead series [REFS‑1] [REFS‑2].

Central Nervous System Drug Discovery: AChE Inhibitor Scaffold Diversification

The quinazolinthioacetamide core has demonstrated nanomolar AChE inhibition and in vivo procognitive efficacy [REFS‑1]. The target compound's 2‑chlorophenyl motif introduces halogen‑bonding potential at the AChE peripheral anionic site that is absent from the published alkyl‑substituted series. Screening this compound against AChE and BuChE can reveal whether ortho‑halogen substitution enhances CNS target engagement while maintaining blood‑brain barrier penetration predicted by the scaffold's favorable logP‑TPSA profile [REFS‑1] [REFS‑2].

Combinatorial Library Synthesis via Thioether‑Acetamide Modularity

The thioether‑acetamide linkage is a well‑established synthetic handle for late‑stage diversification. The target compound serves as a modular intermediate: the quinazolinone‑thioacetamide core can be elaborated with varied N‑aryl substituents, enabling parallel synthesis of focused libraries for antimicrobial, anticancer, and metabolic disease targets [REFS‑1] [REFS‑2]. Its commercial availability (or accessible synthesis from anthranilic acid and 2‑chlorophenyl isothiocyanate precursors) makes it a practical entry point for medicinal chemistry campaigns [REFS‑3].

Quality‑Control Reference Standard with Public Spectroscopic Provenance

The availability of a verified ¹H NMR spectrum in the SpectraBase repository provides an immediate reference for identity and purity assessment upon compound receipt [REFS‑1]. For CROs and pharmaceutical analytical departments, this reduces the burden of in‑house structural elucidation—particularly valuable when handling quinazolinone derivatives that are prone to tautomeric and regioisomeric ambiguity. The compound can be used as a QC reference for HPLC method development and batch‑to‑batch consistency monitoring in larger‑scale procurement [REFS‑1].

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Ortho-chloro matched-pair probe
EGFR/VEGFR-2 inhibition shift review
CNS target-engagement studies
2‑Chlorophenyl halogen-bonding motif
AChE/BuChE selectivity and CNS permeability context
Combinatorial library synthesis
Thioether‑acetamide modularity
Scaffold integrity under parallel diversification
QC reference standard
Public ¹H NMR spectrum
Identity and batch-to-batch consistency monitoring
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